Dimetridazole hydrochloride

Description

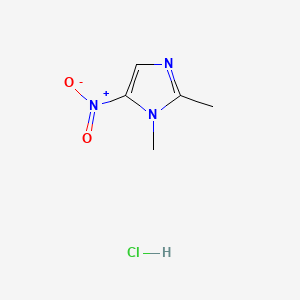

Structure

2D Structure

Properties

IUPAC Name |

1,2-dimethyl-5-nitroimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-4-6-3-5(7(4)2)8(9)10;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLFSIVOXQYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067081 | |

| Record name | 1,2-Dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-20-1 | |

| Record name | 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetridazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETRIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VG9K6QSE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Dimetridazole Hydrochloride

Mechanism of Action of Dimetridazole (B1670680) Hydrochloride within the Nitroimidazole Class

The efficacy of dimetridazole hydrochloride, like other 5-nitroimidazoles, is not intrinsic but is the result of its transformation into reactive, toxic metabolites within the target cell. This process of "bioreductive activation" is central to its mechanism of action and its selectivity against anaerobic microorganisms.

Bioreductive Activation Pathways and Reactive Intermediate Formation

Dimetridazole functions as a prodrug, meaning it is administered in an inactive form and must be metabolically activated to exert its therapeutic effect. oup.comoup.com This activation is a reductive process that occurs efficiently only in environments with a low redox potential, characteristic of anaerobic bacteria and certain protozoa. oup.comdrugbank.com The initial and critical step in this pathway is the single-electron reduction of the nitro group (—NO₂) on the imidazole (B134444) ring. nih.gov

This reduction is catalyzed by specific enzymes within the susceptible organism, leading to the formation of a highly reactive nitro radical anion (R-NO₂⁻). nih.govnih.gov This intermediate is short-lived and is a key player in the drug's cytotoxic effects. The formation and stability of this nitro radical anion are dependent on the specific nitroimidazole compound, with 5-nitroimidazole derivatives like dimetridazole and metronidazole (B1676534) being more difficult to reduce than 2-nitroimidazole (B3424786) derivatives due to their lower redox potential. plos.org

Table 1: Key Reactive Intermediates in Dimetridazole Activation

| Intermediate | Chemical Representation | Role in Cytotoxicity |

| Nitro Radical Anion | R-NO₂⁻ | Initial reactive species, interacts with macromolecules, participates in futile cycling. |

| Nitroso Derivative | R-NO | A further reduced, highly reactive intermediate. |

| Hydroxylamine (B1172632) Derivative | R-NHOH | A key toxic metabolite that can covalently bind to cellular components. |

| Azo-dimer | 5,5'-azobis-(1,2-dimethylimidazole) | Formed in susceptible bacterial strains from further reactions of intermediates. nih.gov |

Interactions with Nucleic Acids and Macromolecular Damage

The cytotoxic effects of activated dimetridazole are primarily attributed to the interaction of its reactive intermediates with critical cellular macromolecules, with deoxyribonucleic acid (DNA) being a principal target. oup.compatsnap.com Once formed, the reduced metabolites, particularly the hydroxylamine derivative, are electrophilic and readily form covalent bonds with nucleophilic sites on macromolecules. oup.comnih.gov

This interaction with DNA leads to significant damage, including the loss of the helical structure, destabilization, and single-strand breaks, which ultimately inhibits nucleic acid synthesis and repair mechanisms. patsnap.combasicmedicalkey.compatsnap.com The binding of reduced metronidazole, a closely related compound, occurs primarily with guanine (B1146940) and cytosine residues within the DNA structure. oup.com This adduction process disrupts the template function of DNA, halting replication and transcription, which leads to cell death. basicmedicalkey.com

Beyond DNA, these reactive intermediates can also form adducts with proteins and non-protein thiols, such as cysteine. nih.gov In Entamoeba histolytica, treatment with metronidazole leads to a significant depletion of non-protein thiols due to adduct formation. plos.orgresearchgate.net This disrupts the intracellular redox balance and can inhibit the function of essential enzymes, further contributing to the cellular demise. researchgate.net For instance, studies on E. histolytica have shown that metronidazole metabolites form adducts with a select few proteins, including the crucial enzyme thioredoxin reductase. plos.org

Enzymatic Systems Involved in Nitro Group Reduction

The bioreductive activation of dimetridazole is not a spontaneous process but is catalyzed by specific enzymatic systems present in susceptible anaerobic organisms. These enzymes possess a sufficiently low redox potential to transfer electrons to the nitroimidazole. oup.com

Key enzymatic systems implicated in this process include:

Pyruvate:ferredoxin oxidoreductase (PFOR): This enzyme is central to the energy metabolism of many anaerobic protozoa and bacteria. mdpi.comcambridge.org It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin. mdpi.com PFOR has been identified as a primary site for the reduction of nitroimidazoles. nih.govcambridge.org

Ferredoxins: These are small, iron-sulfur-containing electron transport proteins that are reduced by PFOR. mdpi.comresearchgate.net Reduced ferredoxin has a very low redox potential and is a direct and efficient electron donor for the activation of nitroimidazoles like metronidazole. drugbank.comnih.govresearchgate.net The rate of electron transfer from ferredoxin to the nitroimidazole can vary between organisms, correlating with their susceptibility to the drug. researchgate.net

Nitroreductases (NTRs): This is a family of enzymes that catalyze the reduction of nitro-containing compounds. nih.govnih.gov Bacterial nitroreductases are heavily involved in the bioactivation of nitroimidazole drugs. nih.govrsc.org There are different types of nitroreductases; some are oxygen-insensitive (Type I) and can reduce the nitro group fully to a non-toxic amine derivative, which is a mechanism of resistance in some bacteria. oup.comnih.gov Other, oxygen-sensitive (Type II) reductases are more directly involved in the formation of the toxic radical anions.

Thioredoxin Reductase (TrxR): Studies on various protozoa, including Entamoeba histolytica and Giardia lamblia, have shown that this flavin-dependent enzyme can also reduce 5-nitroimidazoles, including metronidazole. plos.orgcambridge.orgnih.gov This presents an alternative activation pathway, where TrxR not only activates the drug but also becomes a target for the resulting reactive metabolites. plos.orgcambridge.org

Table 2: Major Enzymatic Systems in Dimetridazole Activation

| Enzyme/Protein System | Organism Type | Role in Activation |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Anaerobic protozoa and bacteria | Generates reduced ferredoxin; can directly transfer electrons. nih.govmdpi.com |

| Ferredoxins | Anaerobic protozoa and bacteria | Act as proximal electron donors to the nitroimidazole. researchgate.net |

| Nitroreductases (NTRs) | Bacteria | Directly catalyze the reduction of the nitro group. nih.govrsc.org |

| Thioredoxin Reductase (TrxR) | Protozoa (e.g., E. histolytica, G. lamblia) | Provides an alternative pathway for nitroimidazole reduction. plos.orgnih.gov |

Pharmacodynamics of this compound at the Cellular and Molecular Level

The pharmacodynamic effects of this compound are the direct consequence of its intracellular activation and subsequent interaction with cellular components, leading to a cascade of events that culminate in cell death.

Cellular Uptake and Intracellular Fate

The entry of dimetridazole into microbial cells is generally considered to be a passive diffusion process. oup.compatsnap.com As a small, un-ionized molecule at physiological pH, it can readily cross the cell membrane. patsnap.compatsnap.com However, some studies suggest that uptake may not be entirely passive and can be influenced by a proton gradient and the cell's electron transport system. oup.com The continuous intracellular reduction of the drug creates a concentration gradient, which facilitates the further influx of dimetridazole into the cell. drugbank.com

Once inside a susceptible anaerobic cell, the fate of dimetridazole is rapid reduction by the enzymatic systems previously described (Section 2.1.3). The generated reactive intermediates are the active forms of the drug. These intermediates are highly reactive and will quickly bind to nearby cellular macromolecules, primarily DNA and proteins, or participate in further reduction reactions. nih.govnih.gov In resistant strains that possess specific nitroreductases (e.g., encoded by nim genes), dimetridazole is reduced to a stable and non-toxic amine derivative (5-amino-1,2-dimethylimidazole), which represents a detoxification pathway. nih.gov In susceptible organisms, the covalent binding of the toxic metabolites ensures their accumulation and retention within the cell, leading to irreversible damage.

Impact on Microbial Metabolic Pathways

The primary impact of activated dimetridazole is the disruption of nucleic acid synthesis through extensive DNA damage. patsnap.combasicmedicalkey.com This is the central mechanism leading to cell death. However, the effects of the drug are not limited to DNA. The reactive intermediates generated during bioreductive activation can have broader effects on microbial metabolism.

By forming adducts with proteins, activated dimetridazole can inhibit the function of critical enzymes. plos.orgresearchgate.net For example, the targeting of thioredoxin reductase in several protozoan parasites inhibits the enzyme's disulfide reductase activity, which is crucial for maintaining the cell's redox balance and protecting against oxidative stress. researchgate.net

Furthermore, the reaction of the drug's intermediates with non-protein thiols, such as cysteine, leads to their depletion. plos.orgresearchgate.net Cysteine is a vital component of the cellular antioxidant defense system in organisms like E. histolytica. Its depletion leads to severe oxidative stress, further compromising cellular integrity and function. plos.orgresearchgate.net Therefore, in addition to its direct genotoxic effects, dimetridazole can also cripple the cell by disrupting redox homeostasis and inhibiting key enzymatic pathways involved in energy metabolism and cellular defense. patsnap.com

Anti-virulence Mechanisms and Quorum Sensing Modulation

Recent pharmacological research has identified Dimetridazole as a compound capable of disrupting bacterial virulence, not by direct bactericidal action, but by interfering with cell-to-cell communication systems, a process known as quorum sensing (QS). nih.gov This anti-virulence strategy presents a promising alternative to traditional antibiotics, as it may exert less selective pressure for the development of resistance. tandfonline.comnih.gov The primary focus of these investigations has been on the opportunistic pathogen Pseudomonas aeruginosa, a bacterium known for its complex QS network that regulates the expression of numerous virulence factors and biofilm formation. nih.govunesp.br

Studies have demonstrated that Dimetridazole can significantly inhibit the QS system of P. aeruginosa. nih.gov While it shows poor antibacterial activity against P. aeruginosa in standard nutrient-rich media, its effects on virulence are pronounced. nih.govnih.gov Research indicates that Dimetridazole's mechanism of action involves the downregulation of key genes that are central to the QS regulatory network. nih.govnih.gov

Detailed Research Findings

Investigations into the anti-virulence properties of Dimetridazole have revealed its ability to significantly reduce the production of several QS-controlled virulence factors in both reference and clinical isolates of P. aeruginosa. nih.gov These factors are crucial for the pathogen's ability to cause infections.

Inhibition of Virulence Factor Production: The presence of Dimetridazole has been shown to markedly decrease the production of extracellular proteases, such as elastase, and the toxic pigment pyocyanin. nih.gov Pyocyanin is a key virulence factor that contributes to the pathogenicity of P. aeruginosa. Furthermore, the compound effectively inhibits the formation of biofilms, which are structured communities of bacteria that provide protection from antibiotics and host immune responses. nih.govfrontiersin.org

| Virulence Factor | Observed Effect of Dimetridazole | Significance |

|---|---|---|

| Extracellular Proteases (e.g., Elastase) | Significantly reduced production | Inhibits bacterial capacity to degrade host tissue components. |

| Pyocyanin | Significantly decreased production | Reduces oxidative stress and damage to host cells. |

| Biofilm Formation | Significantly decreased | Increases bacterial susceptibility to antibiotics and host defenses. |

Modulation of Gene Expression: The underlying mechanism for this reduction in virulence is the compound's ability to modulate the bacterial transcriptome. RNA-sequencing analysis of P. aeruginosa treated with Dimetridazole revealed a significant downregulation of a large number of genes. nih.govresearchgate.net Specifically, pathways related to biofilm formation, bacterial secretion systems, and phenazine (B1670421) biosynthesis were significantly enriched among the downregulated genes. nih.gov

Crucially, Dimetridazole was found to inhibit the expression of the primary regulatory genes of the P. aeruginosa QS system, including lasR, rhlR, and pqsR. nih.govnih.gov These regulators control a cascade of downstream genes responsible for producing virulence factors. By suppressing these key regulators, Dimetridazole effectively disarms the pathogen. nih.gov Quantitative PCR results have confirmed the significant decrease in the expression levels of these QS-induced genes following treatment with Dimetridazole. nih.govnih.gov

| QS Regulatory Gene | Function | Effect of Dimetridazole Treatment |

|---|---|---|

lasR | Key activator of the las QS system | Significantly inhibited expression |

rhlR | Key activator of the rhl QS system | Significantly inhibited expression |

pqsR | Key activator of the pqs (quinolone) QS system | Significantly inhibited expression |

The research demonstrates that Dimetridazole acts as a potent modulator of quorum sensing, crippling the virulence of P. aeruginosa by targeting its central regulatory network. nih.gov This anti-virulence approach holds potential for developing new therapeutic strategies to combat bacterial infections. nih.gov

Pharmacokinetic and Metabolic Research on Dimetridazole Hydrochloride

Absorption and Bioavailability Studies of Dimetridazole (B1670680) Hydrochloride

The absorption of dimetridazole following oral administration has been shown to be efficient in several species. Like other nitroimidazoles, it is generally well-absorbed from the gastrointestinal tract. ekb.egnih.gov The rate and extent of absorption are influenced by factors such as the formulation of the dosage form, the physicochemical properties of the drug, and the physiology of the administration site. mhmedical.commsdmanuals.com

A specific study in homing pigeons investigated the bioavailability of an oral dimetridazole tablet. nih.gov The research found that the absolute bioavailability in fasted pigeons was 83.8%. nih.gov The presence of food was noted to have an impact on this process, as the bioavailability of the tablet was reduced by 20% when administered to fed pigeons. nih.gov This suggests that co-administration with food can alter the extent of dimetridazole absorption. For the broader class of nitroimidazoles, such as metronidazole (B1676534), oral bioavailability is known to be high, often exceeding 90% for tablet formulations. nih.gov

Distribution Kinetics and Tissue Penetration of Dimetridazole Hydrochloride and its Metabolites

Following absorption, dimetridazole and its metabolites distribute into various tissues. Studies using radiolabeled compounds and chromatography have provided insights into the tissue penetration and persistence of these substances in food-producing animals like swine and poultry.

In swine, research using 14C-labeled dimetridazole demonstrated the distribution of total drug-related residues across different tissues. Six hours after a single oral dose, the highest concentration of residues was found in the liver, followed by the kidney, muscle, and fat. fao.org Even after 7 days, detectable total residues remain, with concentrations ranging from 320 parts per billion (ppb) in muscle to 910 ppb in liver. fao.org

A study focusing on the elimination of dimetridazole (DMZ) and its primary hydroxylated metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in broiler chickens provided detailed kinetic data. nih.gov The concentration of the metabolite HMMNI was consistently higher than that of the parent drug in all tissues examined (muscle, liver, kidney, and sebum). nih.gov The highest concentration of DMZ was found in sebum, while the highest concentration of HMMNI was observed in muscle. nih.gov Sebum was identified as the tissue with the slowest elimination for both compounds. nih.gov

Table 1: Concentration of Dimetridazole (DMZ) and its Metabolite (HMMNI) in Broiler Tissues After a 10-Day Feeding Period

| Tissue | Time After Withdrawal (hours) | DMZ Concentration (ng/g) | HMMNI Concentration (ng/g) |

|---|---|---|---|

| Muscle | 6 | 99.73 ± 26.98 | 699.5 ± 275.70 |

| Liver | 6 | 4.12 ± 3.27 | 23.42 ± 18.84 |

| Kidney | 6 | 1.09 ± 0.59 | 1.76 ± 0.90 |

| Sebum | 6 | 272.33 ± 146.63 | 272.60 ± 133.95 |

Data sourced from a study on residue elimination patterns in broiler chickens. nih.gov

Biotransformation Pathways of this compound

Dimetridazole undergoes extensive biotransformation, yielding a variety of metabolites through several key pathways. These metabolic processes, which occur primarily in the liver, are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov The goal of this metabolism is to convert the lipophilic drug into more polar, water-soluble compounds that can be easily excreted. nih.gov

The primary Phase I metabolic pathway for dimetridazole is oxidation, specifically the hydroxylation of the 2-methyl group on the imidazole (B134444) ring. fao.org This reaction is a major route of metabolism and produces the principal alcohol metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole, commonly known as HMMNI. nih.govcaymanchem.com Studies using liver cells have shown that this hydroxylation pathway is highly efficient, accounting for approximately 90% of the metabolism of radiolabeled dimetridazole. nih.gov The formation of HMMNI is a critical step in the biotransformation of dimetridazole, as this metabolite is found in significant concentrations in various tissues. nih.govresearchgate.netnih.gov

Following Phase I oxidation, dimetridazole's primary metabolite, HMMNI, can undergo Phase II conjugation reactions. nih.gov These processes involve attaching endogenous hydrophilic molecules to the metabolite, which further increases its water solubility and facilitates its elimination. nih.govfrontiersin.org

Evidence points to both glucuronidation and sulfation as relevant conjugation pathways. nih.gov

Sulfate (B86663) Conjugation: This pathway involves the transfer of a sulfonate group to the hydroxyl group of HMMNI, forming a sulfate ester. cas.cz The resulting metabolite, 1-methyl-5-nitroimidazol-2-yl methyl hydrogen sulphate, has been identified as a major metabolite of dimetridazole.

Glucuronidation: In this reaction, glucuronic acid is attached to the metabolite. cas.cz The formation of a glucuronide conjugate of dimetridazole has also been reported, indicating this is another pathway for its metabolic clearance.

Multiple analytical studies have been conducted to identify and quantify the metabolites of dimetridazole in various biological matrices. These studies have characterized a profile of both major and minor metabolic products.

The major metabolites resulting from the extensive biotransformation of dimetridazole are:

1-methyl-5-nitroimidazol-2-yl methyl hydrogen sulphate: A Phase II sulfate conjugate, identified as a significant metabolic product.

1-methyl-5-nitroimidazol-2-yl carboxylic acid (MNICA): Formed by the further oxidation of the hydroxymethyl group of HMMNI.

The minor metabolites that have been identified include:

A conjugated glucuronide: A product of Phase II metabolism.

2-methyl-5-nitroimidazole (B138375) (2-MNI): A demethylated metabolite that has been identified in trace amounts in pigs. nih.gov

Excretion Pathways and Clearance Dynamics of this compound and its Metabolites

The final stage of the pharmacokinetic profile of dimetridazole is the excretion of the parent drug and its metabolites from the body. The conversion to more polar, water-soluble metabolites in the liver is crucial for facilitating this process, primarily via the kidneys. fao.org

Studies have shown that dimetridazole is metabolized and eliminated relatively quickly. ekb.eg Pharmacokinetic analyses in different species have determined key clearance parameters. In homing pigeons, after intravenous administration, the drug's plasma concentration-time profile fitted a one-compartment open model with a mean elimination half-life of 3.9 hours. nih.gov In laying hens, the elimination half-lives of dimetridazole and its metabolite HMMNI in eggs were calculated to be 0.45 days and 0.66 days, respectively. nih.gov In poultry and swine, residues of the parent drug and HMMNI generally deplete to below detectable levels within 2 to 3 days after drug withdrawal. fao.org

While specific excretion balance studies for dimetridazole are not extensively detailed, data from the closely related nitroimidazole, metronidazole, provide context for the likely excretion routes. For metronidazole, the majority of the drug and its metabolites are excreted in the urine, with a smaller fraction eliminated in the feces. nih.gov In pigs administered metronidazole, over 60% of the dose was recovered in urine and about 20% in feces. researchgate.net This suggests that renal excretion is the principal pathway for eliminating dimetridazole and its polar metabolites from the body.

Table 2: Elimination Half-Life of Dimetridazole (DMZ) and its Metabolite (HMMNI) in Different Species and Matrices

| Species | Matrix | Compound | Elimination Half-Life |

|---|---|---|---|

| Pigeon | Plasma | DMZ | 3.9 hours |

| Laying Hen | Egg | DMZ | 0.45 days |

| Laying Hen | Egg | HMMNI | 0.66 days |

Data compiled from pharmacokinetic studies. nih.govnih.gov

Renal Elimination Studies

In studies involving metronidazole, renal impairment does not appear to significantly influence the pharmacokinetics of the parent drug itself. nih.gov However, the elimination of its primary metabolites is substantially affected by renal function. nih.govnih.gov For instance, in patients with renal insufficiency, the elimination half-life of the hydroxy metabolite of metronidazole is prolonged, and its trough values tend to rise faster upon repeated dosing. nih.gov Similarly, the acetic acid metabolite of metronidazole was detected in the serum of all patients with renal dysfunction, compared to only half of those with normal renal function. nih.gov The urinary recovery of metronidazole metabolites is significantly decreased in individuals with renal disorders. nih.gov In patients with acute renal failure, the renal clearance of metronidazole is almost nonexistent, though this represents less than 10% of the total clearance, with non-renal clearance being the primary route of elimination for the parent compound. nih.govresearchgate.net Given the structural and metabolic similarities within the nitroimidazole class, it is plausible that renal function plays a more critical role in the clearance of dimetridazole's metabolites than the parent drug.

Fecal Excretion Investigations

Fecal excretion represents another pathway for the elimination of dimetridazole and its metabolites from the body. While precise studies quantifying the percentage of dimetridazole excreted via feces are not detailed, evidence from related compounds confirms that the gastrointestinal tract is a relevant route of elimination. Research on other nitroimidazoles, such as niridazole (B1678941) and metronidazole, has demonstrated the presence of their metabolites in the feces of human volunteers following oral administration. nih.gov

Furthermore, the administration of metronidazole to healthy dogs and cats has been shown to cause significant alterations in the fecal microbiome and metabolome. mdpi.comnih.gov These changes, including shifts in bacterial populations and altered concentrations of fecal secondary bile acids, indirectly confirm the presence and biological activity of the drug or its metabolites within the lower gastrointestinal tract prior to excretion. nih.gov This suggests that a portion of the administered dimetridazole dose and its byproducts are likely eliminated through fecal matter. However, a full characterization of the residue depletion, including the specific proportion eliminated via feces versus urine, remains an area requiring further investigation. fao.org

Comparative Pharmacokinetic Analyses across Different Biological Systems

The pharmacokinetics of dimetridazole have been investigated in several species, revealing notable differences in elimination rates and metabolic profiles. The primary metabolite consistently identified across species is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), which often appears at higher concentrations than the parent drug. nih.govfrontiersin.orgnih.gov

In pigs , dimetridazole and its HMMNI metabolite demonstrated biexponential elimination with a terminal half-life of 6.7 hours after withdrawal of medicated feed. nih.gov Plasma concentrations of HMMNI were found to be substantially higher than those of dimetridazole. nih.gov A minor N-demethylated metabolite, 2-methyl-5-nitroimidazole (2-MNI), has also been identified in pigs. nih.govfrontiersin.org

In poultry , elimination kinetics are highly dependent on the tissue type. Studies in broiler chickens show that the HMMNI metabolite is eliminated most rapidly from muscle tissue, with a half-life of 2.04 hours. frontiersin.org In contrast, elimination from sebum is significantly slower for both dimetridazole (DMZ) and HMMNI, with half-lives of 7.70 hours and 6.93 hours, respectively, making it a tissue of interest for residue monitoring. nih.govfrontiersin.org

In pigeons , after a single intravenous administration, dimetridazole's plasma concentration profile fits a one-compartment open model with a mean elimination half-life of 3.9 hours. nih.gov The drug is rapidly metabolized to HMMNI. nih.gov

A comparison of these findings highlights species-specific differences in the rate of elimination of dimetridazole.

| Tissue | Compound | Elimination Half-Life (t½) in hours |

|---|---|---|

| Muscle | HMMNI | 2.04 |

| Sebum | DMZ | 7.70 |

| HMMNI | 6.93 |

| Species | Matrix/Route | Elimination Half-Life (t½) in hours | Reference |

|---|---|---|---|

| Pig | Plasma (Post-withdrawal) | 6.7 | nih.gov |

| Pigeon | Plasma (Intravenous) | 3.9 | nih.gov |

| Chicken (Broiler) | Sebum (Post-withdrawal) | 7.70 | nih.govfrontiersin.org |

Influence of Physiological Factors on this compound Pharmacokinetics

The pharmacokinetic profile of dimetridazole can be influenced by various physiological factors, including the presence of food and the age and health status of the individual.

Food Effect: The absorption of dimetridazole can be affected by the presence of food in the gastrointestinal tract. In a study on pigeons, the bioavailability of a dimetridazole tablet was reduced by 20% when administered with food compared to fasted birds. nih.gov This suggests that co-administration with feed can decrease the rate and extent of drug absorption.

Age and Development: Age and the corresponding physiological development can significantly alter drug clearance. While direct studies on dimetridazole are limited, research on metronidazole in turkeys provides a relevant model. In this species, the total body clearance of metronidazole decreased significantly as the birds aged from 5 to 15 weeks, resulting in a doubling of the elimination half-life. sci-hub.se This age-dependent change was linked to developmental shifts in hemodynamics and a reduction in the metabolic capacity of clearing organs. sci-hub.se Such findings suggest that the pharmacokinetics of dimetridazole could also vary substantially with age in target species.

Organ Function: The health of clearing organs, particularly the liver and kidneys, is a critical determinant of drug disposition. Pathological conditions like hepatic or renal disease can alter the pharmacokinetics of nitroimidazoles. veteriankey.com Studies on metronidazole have shown that patients with hepatic insufficiency exhibit a prolonged half-life and decreased clearance of the parent drug. nih.gov Conversely, renal failure has a more pronounced effect on the elimination of metabolites, leading to their accumulation in the body, while having a lesser impact on the clearance of the parent compound. nih.govnih.gov These observations underscore the potential for altered pharmacokinetic profiles of dimetridazole in individuals with compromised liver or kidney function.

Research on Drug Resistance to Dimetridazole Hydrochloride

Molecular Mechanisms of Resistance in Target Microorganisms

The efficacy of dimetridazole (B1670680) hydrochloride is predicated on its activation within the target microorganism. This process involves the reduction of its nitro group, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA. Resistance to dimetridazole hydrochloride can arise through various molecular alterations that interfere with this process or otherwise mitigate the drug's effects.

The activation of nitroimidazole drugs, including this compound, is a critical step for their antimicrobial activity and is catalyzed by nitroreductase enzymes within susceptible anaerobic organisms. nih.govnih.gov These enzymes reduce the nitro group of the drug, a process that is essential for its conversion into a cytotoxic form. nih.govnih.gov A primary mechanism of resistance to nitroimidazoles involves a decrease in the activity of these nitroreductases. nih.govnih.gov Reduced enzymatic activity means that the drug is not efficiently activated, or not activated at all, within the microbial cell. Consequently, the cytotoxic effects are diminished or completely abrogated, leading to a resistant phenotype. Further investigation into these resistance mechanisms is considered crucial for the development of new drugs to combat multidrug-resistant organisms. nih.gov

Genetic mutations are a fundamental driver of drug resistance. In the context of nitroimidazoles, specific genes have been identified whose alteration can confer resistance. For instance, mutations in the genes encoding for nitroreductases, such as rdxA and frxA in Helicobacter pylori, have been associated with resistance to metronidazole (B1676534), a related nitroimidazole. nih.govdovepress.com These mutations can lead to the production of non-functional or less efficient enzymes, thereby impairing drug activation. nih.gov

Another genetic determinant of resistance to nitroimidazoles is the presence of nim genes. nih.gov These genes encode nitroimidazole reductase enzymes that are involved in an alternative metabolic pathway that can detoxify the drug by converting it into a non-toxic amine. The presence and expression of nim genes can therefore contribute to resistance. While much of the specific research has focused on metronidazole, these genetic mechanisms are considered relevant to other nitroimidazoles like this compound due to their structural and functional similarities.

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial drugs, out of the microbial cell. nih.govfrontiersin.org The overexpression of these pumps is a well-established mechanism of multidrug resistance in bacteria. nih.govbohrium.com By efficiently extruding the drug from the cytoplasm, efflux pumps prevent it from reaching its intracellular target at a sufficient concentration to exert its therapeutic effect.

Several families of efflux pumps have been identified in bacteria, and their activity can contribute to intrinsic or acquired resistance. nih.gov While specific studies on the role of efflux pumps in resistance to this compound are limited, it is a recognized mechanism of resistance for the broader class of nitroimidazoles. tandfonline.com The increased expression of efflux pump genes can lead to a reduction in the intracellular concentration of the drug, thereby conferring resistance.

The activation of nitroimidazoles is intrinsically linked to the low intracellular redox potential of anaerobic microorganisms. nih.gov Alterations in the cellular redox state can therefore impact the efficacy of these drugs. Resistance can emerge from metabolic changes that lead to a more oxidized intracellular environment. nih.gov Such a shift in the redox potential can hinder the reduction of the nitro group, which is necessary for the drug's activation. nih.gov

In some resistant organisms, changes in the expression and activity of proteins involved in maintaining the cellular redox balance have been observed. nih.gov These can include enzymes such as ferredoxin, which plays a role in electron transport and the activation of nitroimidazoles. nih.govresearchgate.net A decrease in the expression of such proteins can lead to a less favorable environment for drug activation and, consequently, to resistance. researchgate.net

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which can adhere to biological or abiotic surfaces. nih.govresearchgate.net The formation of biofilms is a significant factor in antimicrobial resistance. nih.govnih.gov The biofilm matrix can act as a physical barrier, impeding the penetration of antimicrobial agents. nih.gov Furthermore, the physiological state of microorganisms within a biofilm, such as slower growth rates and altered gene expression, can contribute to their reduced susceptibility to drugs. nih.gov

Subinhibitory concentrations of some antibiotics, including metronidazole, have been shown to induce biofilm formation in certain bacteria. nih.govmdpi.com This can create a positive feedback loop where the presence of the drug at low levels promotes a resistant mode of growth. While direct evidence for this compound is scarce, the general principles of biofilm-mediated resistance are likely to apply. The protective nature of the biofilm can lead to therapeutic failures, particularly in chronic or device-associated infections. nih.gov

Epidemiological Trends in this compound Resistance

The use of this compound, particularly in veterinary medicine, has led to the emergence and spread of resistant strains in various pathogens. Monitoring the prevalence of resistance is crucial for guiding therapeutic choices and implementing effective control measures.

A study conducted in Guangdong Province, China, investigated the drug resistance of Trichomonas gallinae, a protozoan parasite of pigeons, to several nitroimidazole drugs, including dimetridazole. nih.govfrontiersin.org The findings from this study provide valuable insight into the prevalence of resistance in a specific geographic region and host population.

| Drug | Number of Resistant Isolates (n=79) | Resistance Rate (%) |

|---|---|---|

| Secnidazole | 15 | 19.0 |

| Tinidazole (B1682380) | 14 | 17.7 |

| Metronidazole | 14 | 17.7 |

| Dimetridazole | 11 | 13.9 |

The study also revealed that a significant majority of the resistant isolates (70.0%) exhibited resistance to multiple drugs. frontiersin.org Furthermore, the resistance rate was significantly higher in younger birds (less than 30 days old) compared to older birds. nih.govfrontiersin.org Interestingly, the genotype of the T. gallinae strain was also associated with drug resistance, with ITS-B genotypes showing a higher prevalence of resistance than ITS-A genotypes. nih.govfrontiersin.org

Historically, dimetridazole was also used for the treatment and prevention of swine dysentery caused by Treponema hyodysenteriae. nih.govnih.gov However, concerns over antimicrobial resistance and potential residues in food products have led to the withdrawal of its use in food-producing animals in many countries. nadis.org.uk Consequently, recent epidemiological data on dimetridazole resistance in swine pathogens is limited. The historical use, however, likely contributed to the selection and dissemination of resistance genes within animal populations, which can have broader implications for the efficacy of other nitroimidazole drugs used in both veterinary and human medicine. researchgate.netiatp.org

Strategies for Overcoming or Mitigating Resistance

The emergence of drug-resistant pathogens poses a considerable challenge to the effective treatment of infections. pronorthmedical.ca To combat this, various strategies are being explored to preserve the effectiveness of antimicrobials like this compound. pronorthmedical.caboehringer-ingelheim.com The primary goals of these strategies are to enhance the efficacy of the treatment, broaden the spectrum of activity, and prevent or delay the development of further resistance. nih.gov

Key approaches include the implementation of antimicrobial stewardship programs to ensure judicious use, refinement of diagnostic processes to guide appropriate therapy, and adherence to stringent infection control measures. pronorthmedical.ca A prominent and widely researched strategy involves the use of combination therapies, where multiple antimicrobial agents are administered concurrently. researchgate.net This approach can lead to synergistic or additive effects, potentially overcoming existing resistance mechanisms and reducing the likelihood of new resistance emerging. nih.govresearchgate.net

Synergistic Effects with Co-administered Antimicrobials

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.govnih.gov This interaction is a key focus in developing strategies to combat antimicrobial resistance. researchgate.net For the 5-nitroimidazole class of drugs, which includes dimetridazole, combination therapy is a standard approach for certain infections to enhance efficacy and counteract resistance. nih.govnih.gov For example, in treating Helicobacter pylori infections, the related compound metronidazole is often used in multi-drug regimens alongside agents like amoxicillin, clarithromycin, and proton-pump inhibitors. nih.govresearchgate.net

The principle behind this strategy is that different drugs can target different bacterial mechanisms. nih.gov One agent might inhibit a resistance pathway (like an efflux pump or a drug-degrading enzyme), thereby restoring the effectiveness of the other drug. researchgate.net While specific studies detailing synergistic combinations with this compound are limited, research on metronidazole provides valuable insights into potential pairings. Studies have demonstrated that combining metronidazole with other antibiotics can result in additive or synergistic effects against various pathogens, including resistant strains of H. pylori. mdpi.comnih.gov This approach not only enhances the killing of the pathogen but can also reduce the required dose of each drug, potentially minimizing side effects. nih.gov

The following table summarizes findings from studies on the related compound metronidazole, illustrating the types of synergistic or additive interactions that could be explored for this compound.

| Co-administered Agent | Target Organism | Observed Interaction |

| Amoxicillin | Helicobacter pylori | Additive / Synergistic nih.govmdpi.com |

| Clarithromycin | Helicobacter pylori | Additive mdpi.comnih.gov |

| Levofloxacin | Helicobacter pylori | Neutral / Additive mdpi.comnih.gov |

| Rifampicin | Helicobacter pylori | Additive nih.gov |

| HsrA Inhibitor (Compound XII) | Helicobacter pylori | Synergistic mdpi.com |

This table is based on data for metronidazole, a related 5-nitroimidazole, and is presented as a model for potential therapeutic combinations.

Exploration of Novel Therapeutic Combinations

The search for new ways to combat antimicrobial resistance is an ongoing effort. frontiersin.org Beyond combining existing antibiotics, research is focused on developing novel therapeutic agents and combinations that can overcome resistance. nih.gov This includes exploring compounds that target new bacterial pathways or weaknesses associated with resistance mechanisms. frontiersin.org

One area of exploration is the use of non-antibiotic adjuvants—compounds that, while not antimicrobial themselves, can enhance the activity of antibiotics. researchgate.net Examples include efflux pump inhibitors, which block the mechanism bacteria use to expel antibiotics, and beta-lactamase inhibitors, which protect beta-lactam antibiotics from enzymatic degradation. nih.gov

For nitroimidazole drugs, research into novel combinations continues. For instance, new inhibitors targeting bacterial proteins, such as HsrA in H. pylori, have shown additive or even synergistic effects when combined with metronidazole. mdpi.com Other innovative strategies include the investigation of antimicrobial peptides, bacteriophages, and nanoparticles as potential partners in combination therapies to resensitize resistant bacteria. ekb.eg The development of these novel combinations is crucial for extending the lifespan of important antimicrobials like this compound and ensuring effective treatment options in the face of growing resistance. frontiersin.org

Toxicological Research and Safety Assessment of Dimetridazole Hydrochloride

Genotoxicity and Mutagenicity Studies of Dimetridazole (B1670680) Hydrochloride

The genotoxic and mutagenic potential of dimetridazole hydrochloride has been evaluated through a series of in vitro and in vivo studies to determine its capacity to induce genetic damage.

In vitro studies suggest that dimetridazole possesses genotoxic potential under specific conditions. fsc.go.jp The compound has demonstrated mutagenic activity in various bacterial tests, an effect that has been linked to the nitroreductase enzyme activity inherent in the bacteria used for these assays. europa.eu This suggests that the metabolic reduction of the nitro group on the imidazole (B134444) ring is a key mechanism for its mutagenic action in these systems. scielo.br

In studies using human lymphocytes, the genotoxicity of dimetridazole was evaluated using the comet assay, which detects DNA damage. nih.gov Under aerobic (oxygen-present) conditions, dimetridazole induced significant, dose-dependent DNA damage. nih.gov However, this effect was substantially decreased or eliminated entirely under anaerobic (oxygen-absent) conditions or in the presence of a microsomal fraction (S9 mix), which introduces metabolic enzymes. nih.gov These findings indicate that the genotoxicity in human cells may occur through a "futile cycle," where the one-electron reduction of the drug leads to nitro radical anions that, in the presence of oxygen, are reoxidized, generating damaging oxygen-activated species. nih.gov

Table 1: Summary of In Vitro Genotoxicity Findings for Dimetridazole

| Assay Type | Test System | Condition | Result | Reference |

| Bacterial Mutagenicity | Bacteria (e.g., Salmonella) | Standard | Positive (linked to nitroreductase activity) | europa.eu |

| Comet Assay | Human Lymphocytes | Aerobic | Positive (dose-dependent DNA damage) | nih.gov |

| Comet Assay | Human Lymphocytes | Anaerobic | Negative or Reduced Effect | nih.gov |

| Comet Assay | Human Lymphocytes | With S9 Mix | Negative or Reduced Effect | nih.gov |

In contrast to the findings from in vitro assays, studies conducted in living organisms (in vivo) have consistently shown dimetridazole to be non-genotoxic. fsc.go.jp Multiple in vivo genotoxicity studies have all yielded negative results. fsc.go.jp This discrepancy between in vitro and in vivo results is a critical aspect of the compound's toxicological profile, suggesting that the mechanisms leading to DNA damage in isolated cells may not be relevant or are effectively counteracted in a whole-animal system. fsc.go.jp Despite these negative findings for dimetridazole, the genotoxic potential for this class of compounds remains a point of concern, as DNA damage has been reported for its analogue, metronidazole (B1676534), in some studies. fsc.go.jp

Table 2: Summary of In Vivo Genotoxicity Study Results for Dimetridazole

| Study Type | Test System | Finding | Conclusion | Reference |

| Multiple Genotoxicity Studies | Animal Models | Negative | Considered non-genotoxic in vivo | fsc.go.jp |

Carcinogenicity Assessments of this compound and Related Nitroimidazoles

The potential for dimetridazole and related nitroimidazole compounds to cause cancer has been investigated primarily through long-term animal studies.

Carcinogenicity studies for dimetridazole have been limited, with one complete study conducted in a single species, the rat. europa.eu In a 122-week study, the administration of dimetridazole in the diet was associated with an increased incidence of benign mammary tumors. fsc.go.jpeuropa.eu This effect was observed in male rats at a dose of 2000 parts per million (ppm) and in female rats at doses of 400 ppm and 2000 ppm. europa.eu Doses of 10 ppm and 100 ppm did not produce this effect. europa.eu However, the study's value was considered limited due to the use of only one species and a high level of spontaneous benign mammary tumors in the female control group. europa.eu

For the related nitroimidazole, metronidazole, oral administration in long-term bioassays led to increased incidences of tumors at several sites in both mice and rats. inchem.org These included lung tumors in mice, lymphomas in female mice, and mammary, pituitary, testicular, and liver tumors in rats. inchem.org

Table 3: Findings of a Long-Term Carcinogenicity Bioassay of Dimetridazole in Rats

| Sex | Dietary Dose Level (ppm) | Tumor Finding | Reference |

| Male | 10 | No Effect | europa.eu |

| Male | 100 | No Effect | europa.eu |

| Male | 2000 | Increased incidence of benign mammary tumors | europa.eu |

| Female | 10 | No Effect | europa.eu |

| Female | 100 | No Effect | europa.eu |

| Female | 400 | Increased incidence of benign mammary tumors | europa.eu |

| Female | 2000 | Increased incidence of benign mammary tumors | europa.eu |

There are no direct epidemiological studies evaluating the link between dimetridazole exposure and cancer in humans. The risk assessment for humans is therefore extrapolated from animal data and studies of related compounds like metronidazole. fsc.go.jpinchem.orgnih.gov Due to the positive carcinogenicity finding in rats and the unresolved questions regarding its genotoxic potential, regulatory bodies have adopted a cautious approach. fsc.go.jp For instance, the Food Safety Commission of Japan could not establish an Acceptable Daily Intake (ADI) for dimetridazole because the potential for genotoxicity could not be fully dismissed while carcinogenicity was suggested. fsc.go.jp This has led to regulatory actions, and dimetridazole has been banned as a livestock feed additive in both the European Union and Canada over suspicions of it being carcinogenic. nih.gov

Epidemiological studies on the related compound metronidazole have been inadequate to establish a definitive link to human cancer. inchem.orgnih.gov Some studies showed an excess of certain cancers, such as lung or cervical cancer, but these findings were confounded by other risk factors like smoking or the underlying medical condition being treated. inchem.orgnih.gov

Organ-Specific Toxicity Research

Research has identified specific organs targeted by the toxic effects of dimetridazole. In animal studies, administration of the compound led to hemorrhages in multiple organs, including the spinal cord, kidneys, heart, spleen, and liver. apvma.gov.au

Specific toxic effects observed in organs include:

Kidneys: Evidence of nephrosis has been reported. apvma.gov.au

Liver: The compound was found to cause central lobular cirrhosis. apvma.gov.au

Lungs: Proliferation of interstitial tissue was observed. apvma.gov.au

Nervous System: Studies in waterfowl (goslings) revealed nervous system effects, characterized by excess activity, abnormal head attitudes, and ataxia (loss of coordination). nih.gov

Lack of Sufficient Data for "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a thorough and scientifically accurate article on "this compound" that adheres to the specific toxicological and immunomodulatory outline provided.

Extensive searches for research on the hepatic, renal, reproductive, and neurological toxicity, as well as the immunomodulatory and anti-inflammatory properties of this compound, did not yield the specific findings required to populate the requested sections and subsections. The existing scientific literature on this specific compound is limited and does not cover the detailed scope of the user's request.

Therefore, it is not possible to construct the article as instructed while maintaining the required standards of scientific accuracy and focusing solely on this compound. Information on related compounds, such as Metronidazole, cannot be substituted as it would be scientifically inaccurate and violate the explicit instructions to focus only on this compound.

Environmental Fate and Ecotoxicology of Dimetridazole Hydrochloride

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. For dimetridazole (B1670680) hydrochloride, both biological and non-biological mechanisms contribute to its environmental breakdown.

Biotic degradation, or biodegradation, involves the breakdown of chemical compounds by microorganisms such as bacteria and fungi. mdpi.comnih.gov Dimetridazole, like the related compound metronidazole (B1676534), is generally considered to be recalcitrant to rapid biodegradation. researchgate.net Its chemical stability and high miscibility in water contribute to its persistence in aquatic environments. researchgate.net

Studies have shown that dimetridazole can persist in animal tissues, indicating a degree of resistance to metabolic breakdown. In one study involving black tiger shrimp (Penaeus monodon), dimetridazole was the most persistent of three tested nitroimidazoles and was still measurable in tissue eight days after treatment, suggesting slow depletion and metabolic degradation. nih.gov In the environment, the rate of microbial degradation is influenced by factors such as the molecular structure of the pesticide and the presence of microbial populations capable of metabolizing it. mdpi.com Some bacteria, such as Enterococcus faecalis, have been shown to degrade the related compound metronidazole. tdl.org However, specific degradation half-life (DT50) values for dimetridazole in various soil types and aquatic sediments are not extensively documented in scientific literature, making precise persistence modeling challenging.

Abiotic degradation involves the breakdown of a compound through non-biological processes, primarily photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis: Research on the structurally similar compound metronidazole indicates that it is susceptible to photodegradation. The process can be significantly enhanced by the presence of UV light in combination with oxidizing agents like chlorine or hydrogen peroxide (H₂O₂). researchgate.netmdpi.com In these advanced oxidation processes, highly reactive species such as hydroxyl radicals (HO•) and chlorine radicals (Cl•) are the primary agents responsible for the compound's degradation. researchgate.net The rate of photolysis is often dependent on the pH of the water. researchgate.net

Hydrolysis: The stability of nitroimidazole compounds is also influenced by hydrolysis, with the degradation rate being highly dependent on pH. Studies on related compounds like tinidazole (B1682380) and metronidazole show that hydrolysis follows first-order kinetics. nih.gov Degradation is typically faster in alkaline conditions (higher pH) compared to acidic or neutral environments. nih.govresearchgate.net Temperature also plays a critical role, with higher temperatures accelerating the rate of hydrolysis. researchgate.net For dimetridazole, this implies a greater instability and faster breakdown in alkaline soils and waters.

Transport and Distribution in Environmental Compartments

Once in the environment, the movement and distribution of dimetridazole hydrochloride are governed by its physical and chemical properties, particularly its tendency to adsorb to solids and its mobility in water.

For nitroimidazole antibiotics, adsorption is influenced by soil properties such as organic matter content and pH. nih.gov Compounds with ionizable functional groups can exhibit variable adsorption behavior as the pH of the soil water changes, affecting their charge and attraction to soil surfaces. nih.gov For dimetridazole, strong adsorption would limit its movement in the environment, but also potentially make it more persistent by protecting it from microbial degradation and leaching.

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is primarily determined by two factors: its persistence in soil (half-life) and its mobility, which is inversely related to its adsorption coefficient (Koc). chemsafetypro.com

Compounds that are both persistent (long half-life) and highly mobile (low Koc value) pose the greatest risk to groundwater. chemsafetypro.com Given that dimetridazole exhibits persistence in biological systems, its leaching potential is largely dependent on its soil adsorption behavior. nih.gov Without a specific, empirically determined Koc value for this compound, a precise assessment of its leaching risk remains speculative. However, if the compound has low to moderate adsorption to soil particles, its persistence could allow it to be transported downwards into groundwater resources over time.

Ecotoxicological Impact on Non-Target Organisms

The release of any veterinary pharmaceutical into the environment raises concerns about its potential effects on non-target organisms, including plants, invertebrates, fish, and microorganisms. hse.gov.ukepa.gov Ecotoxicity is typically assessed using standardized tests that determine the concentration of a substance causing a specific effect (e.g., mortality, growth inhibition, or reproductive failure) in a given percentage of a test population.

Specific ecotoxicological data for this compound is limited. However, data from the closely related and structurally similar compound metronidazole can serve as a proxy to estimate potential environmental risk. Studies on metronidazole have evaluated its effects on a range of aquatic organisms. It has shown toxicity to various species of algae, which are primary producers in aquatic ecosystems. diva-portal.orgnih.govnih.gov The impact on invertebrates like the water flea (Daphnia magna) appears to be low in terms of acute toxicity, though chronic effects on reproduction may occur at high concentrations. researchgate.net Metronidazole did not show acute lethal effects on the zebrafish (Brachydanio rerio). nih.gov Additionally, metronidazole has been shown to induce genotoxic effects in the non-target plant Allium cepa (onion), indicating a potential for broader ecological harm. nih.gov

The following table summarizes key ecotoxicity findings for the proxy compound, metronidazole.

| Organism Group | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Algae | Raphidocelis subcapitata | IC50 (Growth Inhibition) | 0.215 mg/L | diva-portal.org |

| Algae | Chlorella sp. | 72-hr EC50 (Effective Concentration) | 12.5 mg/L | nih.gov |

| Algae | Chlorella pyrenoidosa | 96-hr EC50 (Effective Concentration) | 45.125 mg/L | nih.gov |

| Algae | Selenastrum capricornutum | 72-hr EC50 (Effective Concentration) | 40.4 mg/L | nih.gov |

| Invertebrate | Daphnia magna | Acute NOEC (No Observed Effect Concentration) | 1000 mg/L | researchgate.net |

| Invertebrate | Daphnia magna | Chronic Reproduction NOEC | 250 mg/L | researchgate.net |

| Fish | Brachydanio rerio (Zebrafish) | Acute Lethality | No acute lethal effect observed | nih.gov |

| Plant | Allium cepa (Onion) | Genetic & Biochemical Toxicity | Dose-dependent increases in DNA damage and chromosomal abnormalities | nih.gov |

Aquatic Organism Toxicity (e.g., Algae, Daphnia, Fish)

Terrestrial Organism Impact

Similarly, detailed research on the direct impact of this compound on terrestrial organisms, including soil microbiota, invertebrates, and plants, is not extensively documented. The environmental fate of veterinary medicines can be influenced by factors such as soil sorption and degradation, but specific studies quantifying the effects of this compound on terrestrial ecosystems are scarce.

Bioaccumulation and Biotransformation in Environmental Receptor Organisms

Information regarding the bioaccumulation and biotransformation of this compound in environmental organisms is limited. While studies have investigated the metabolism of dimetridazole in target animals for food safety purposes, detailing the formation of metabolites like 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), the broader environmental bioaccumulation potential and biotransformation pathways in non-target aquatic and terrestrial species have not been sufficiently characterized. nih.goveuropa.eu The potential for bioaccumulation is a critical component of environmental risk assessment, yet the necessary data to evaluate this for this compound is not currently available. us.es

Due to these significant data gaps, a comprehensive and scientifically robust article adhering to the requested detailed outline cannot be generated at this time. Further empirical research is required to elucidate the environmental fate and ecotoxicological profile of this compound.

Advanced Research and Novel Derivatives of Dimetridazole Hydrochloride

Synthetic Methodologies for Novel Dimetridazole (B1670680) Hydrochloride Derivatives

The synthesis of novel derivatives of dimetridazole, chemically known as 1,2-dimethyl-5-nitroimidazole, is a key area of research aimed at overcoming the limitations of the parent compound. While specific methodologies for the synthesis of a wide range of dimetridazole hydrochloride derivatives are not extensively detailed in publicly available literature, general principles of nitroimidazole chemistry can be applied. The synthesis of the parent compound, 1,2-dimethyl-5-nitroimidazole, involves the heating of 2-methyl-5-nitroimidazole (B138375) with dimethyl sulfate (B86663) in the presence of formic acid prepchem.com.

Further derivatization would likely involve modifications at different positions of the imidazole (B134444) ring or the methyl groups, where chemically feasible. For instance, synthetic strategies for other 2-methyl-5-nitroimidazole derivatives, such as secnidazole, have involved the substitution of the hydroxyl group to create ester derivatives jocpr.com. Similarly, research on metronidazole (B1676534), another 5-nitroimidazole, has shown that the alcoholic functional group is suitable for various reactions to produce derivatives derpharmachemica.com. These general approaches could theoretically be adapted for the synthesis of novel dimetridazole analogs. However, detailed and specific synthetic pathways for a broad range of this compound derivatives remain an area for future research.

The design of novel dimetridazole derivatives is guided by principles aimed at enhancing their antimicrobial efficacy and reducing potential toxicity. A primary goal is to develop compounds that can overcome existing mechanisms of microbial resistance. For other 5-nitroimidazoles, it is known that the 1-alkyl-5-nitro-imidazole unit is the simplest structural requirement for biological activity researchgate.net.

Key design strategies for nitroimidazole derivatives in general include:

Modification of side chains: Altering the substituents on the imidazole ring can influence the compound's solubility, distribution, and interaction with microbial targets.

Introduction of new functional groups: Incorporating different chemical moieties could lead to novel mechanisms of action or improved pharmacokinetic properties.

Hybrid molecule synthesis: Combining the pharmacophore of dimetridazole with other active molecules is a strategy that has been explored with other nitroimidazoles to broaden the spectrum of activity or to target specific microbial vulnerabilities researchgate.net.

While these principles are well-established in medicinal chemistry, their specific application to the design of novel this compound derivatives is not yet widely documented in scientific literature.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 5-nitroimidazoles, the biological activity is fundamentally linked to the presence of the 1-alkyl-5-nitro-imidazole core researchgate.net. However, specific SAR studies focusing on a broad range of dimetridazole derivatives are limited.

General SAR principles for nitroimidazoles suggest that:

The nitro group at the 5-position is essential for the antimicrobial activity of this class of compounds.

Modifications to the substituent at the 1-position of the imidazole ring can significantly impact efficacy and spectrum of activity. For instance, in a study of other 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, the nature of the substituent at the end of the ethyl group influenced the activity against different bacterial strains derpharmachemica.com.

Further SAR studies on a diverse library of dimetridazole derivatives are necessary to elucidate the precise structural requirements for optimized antimicrobial activity and to guide the rational design of new and more effective therapeutic agents.

Evaluation of Novel Derivatives for Antimicrobial Activity

The evaluation of novel dimetridazole derivatives for their antimicrobial activity is a critical step in the drug development process. This typically involves in vitro testing to determine their potency against a range of microorganisms.

Currently, there is a scarcity of published data on the in vitro susceptibility testing of a wide array of novel, synthetically produced this compound derivatives. The available research tends to focus on the parent compound or derivatives of other nitroimidazoles. For example, a study on newly synthesized 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives (derived from metronidazole) demonstrated their inhibitory effects against various aerobic bacteria, whereas the parent metronidazole was inactive derpharmachemica.com. This highlights the potential for derivatization to expand the antimicrobial spectrum of nitroimidazoles. Future research is needed to generate comprehensive in vitro susceptibility data for novel dimetridazole analogs to assess their potential as antimicrobial agents.

A significant area of interest is the efficacy of novel dimetridazole derivatives against microbial strains that have developed resistance to existing antibiotics. Research has shown that some newly synthesized nitroimidazole derivatives exhibit activity against metronidazole-resistant Helicobacter pylori strains brieflands.com. One study reported that three new nitroimidazole compounds showed potent inhibitory activities with MIC50 and MIC90 values of 8 µg/mL and 16 µg/mL, respectively, against 20 clinically isolated metronidazole-resistant H. pylori strains brieflands.com.

While these derivatives were not direct analogs of dimetridazole, the findings suggest that the nitroimidazole scaffold can be chemically modified to overcome existing resistance mechanisms. This provides a strong rationale for the synthesis and evaluation of novel this compound derivatives specifically designed to be effective against resistant pathogens.

Exploration of this compound in Alternative Therapeutic Areas

Beyond its established role as an antimicrobial agent, recent research has begun to explore the potential of dimetridazole in other therapeutic contexts. One promising area is its application as an antivirulence agent. A study has shown that dimetridazole can disarm the bacterium Pseudomonas aeruginosa by targeting its quorum sensing (QS) system nih.gov. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate the expression of virulence factors.

The study found that dimetridazole, at concentrations that did not inhibit bacterial growth, significantly reduced the production of several QS-controlled virulence factors in P. aeruginosa, including pyocyanin, extracellular proteases, and biofilm formation nih.gov. Furthermore, the combination of dimetridazole with common antibiotics enhanced the susceptibility of drug-resistant P. aeruginosa isolates to these antibiotics nih.gov. These findings suggest a novel therapeutic strategy of using dimetridazole not to kill the bacteria directly, but to attenuate their virulence, thereby making them more susceptible to the host's immune system and conventional antibiotics. This repurposing of dimetridazole represents an exciting avenue for future research and could lead to new treatments for infections caused by this opportunistic pathogen nih.gov.

Anti-Cancer Properties and Mechanisms

Research into the specific anti-cancer properties of this compound is an emerging field, and as such, dedicated studies on its direct cytotoxic effects and mechanisms of action against cancer cells are not extensively available in current scientific literature. However, the broader class of nitroimidazole compounds, to which dimetridazole belongs, has been a subject of interest in oncology. The primary mechanism explored for the anti-cancer potential of nitroimidazoles lies in their role as hypoxia-activated prodrugs.

Solid tumors often contain regions of low oxygen, a condition known as hypoxia. nih.govnih.gov These hypoxic zones are notoriously resistant to conventional cancer therapies, including radiation and chemotherapy. wikipedia.org Nitroaromatic compounds, such as nitroimidazoles, can be selectively activated under these hypoxic conditions. nih.gov The mechanism involves the enzymatic reduction of the nitro group, which occurs preferentially in the low-oxygen environment of tumor cells. This reduction process leads to the formation of reactive intermediates that can be toxic to cells. oup.com

While specific studies on dimetridazole are lacking, related nitroimidazole compounds have been investigated for their potential in cancer therapy. For instance, metronidazole has been studied for its ability to act as a radiosensitizer in hypoxic tumors and as a cytotoxic agent specific for hypoxic cancer cells. mdpi.comnih.gov The principle behind this is that the reduced form of the nitroimidazole can cause damage to cellular macromolecules, including DNA, leading to cell death. researchgate.net It is theorized that derivatives of nitroimidazoles could be designed to release cytotoxic agents upon activation in hypoxic tumor microenvironments. nih.gov

Further research is necessary to determine if this compound possesses similar anti-cancer activities and to elucidate the specific mechanisms that might be involved. Future investigations would need to assess its cytotoxicity against various cancer cell lines and its efficacy as a hypoxia-activated prodrug in preclinical cancer models.

Targeting Specific Pathogenic Virulence Factors

This compound has demonstrated significant potential in a novel therapeutic strategy that moves beyond direct bactericidal activity to the disarming of pathogens by targeting their virulence factors. This anti-virulence approach aims to inhibit the ability of bacteria to cause disease, potentially reducing the selective pressure that leads to antibiotic resistance. nih.gov

A key area of research has been the effect of dimetridazole on Pseudomonas aeruginosa, a significant opportunistic human pathogen known for its complex regulatory networks that control the expression of numerous virulence factors. nih.gov Studies have shown that dimetridazole can effectively inhibit the quorum-sensing (QS) system of P. aeruginosa. nih.govnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the production of virulence factors, once a certain population density is reached. mdpi.com

By interfering with the QS system, dimetridazole significantly reduces the production of several key virulence factors in P. aeruginosa. nih.gov Research has demonstrated a dose-dependent reduction in the production of pyocyanin, extracellular proteases, and biofilm formation upon treatment with dimetridazole. nih.gov

Inhibition of Virulence Factor Production by Dimetridazole in P. aeruginosa

| Virulence Factor | Function in Pathogenesis | Effect of Dimetridazole |

| Pyocyanin | A redox-active toxin that generates reactive oxygen species, leading to tissue damage. nih.gov | Significantly decreased production. nih.gov |

| Extracellular Proteases (e.g., Elastase) | Degrade host tissue proteins, facilitating bacterial invasion and nutrient acquisition. nih.gov | Significantly reduced production. nih.gov |

| Biofilm Formation | A protective matrix that shields bacteria from antibiotics and host immune responses. frontiersin.org | Significantly decreased formation. nih.gov |

The mechanism underlying these effects involves the downregulation of key regulatory genes in the P. aeruginosa QS system, including lasR, rhlR, and pqsR. nih.govnih.gov By inhibiting these master regulators, dimetridazole effectively shuts down the expression of a cascade of downstream virulence genes. nih.gov This anti-virulence activity not only mitigates the pathogenicity of the bacteria but has also been shown to increase the susceptibility of drug-resistant strains of P. aeruginosa to conventional antibiotics. nih.govnih.gov This synergistic effect highlights the potential of dimetridazole as an adjunct therapy to enhance the efficacy of existing antibiotic treatments. nih.gov

Analytical Methodologies for Dimetridazole Hydrochloride Research

Chromatographic Techniques for Quantification and Metabolite Profiling

Chromatographic techniques are fundamental in the analytical chemistry of Dimetridazole (B1670680) hydrochloride (DMZ), enabling its separation, identification, and quantification in various matrices. These methods are crucial for residue analysis in food products and for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of DMZ and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). chromatographyonline.com Its versatility allows for various detection methods, with UV and mass spectrometry (MS) being the most common.

Recent studies have demonstrated the development of HPLC-tandem mass spectrometry (HPLC-MS/MS) methods for the precise detection of both DMZ and HMMNI in poultry tissues and eggs. chromatographyonline.comnih.gov These methods exhibit a strong linear relationship for concentrations of both analytes, typically within a range of 1 to 100 ng/g. nih.govresearchgate.net The limit of detection (LOD) for both DMZ and HMMNI has been reported to be 0.5 ng/g, with a limit of quantification (LOQ) of 1.0 ng/g. researchgate.net

Method validation studies have shown high accuracy and precision, with average recoveries in tissues and eggs ranging from 84.90% to 103.01%. nih.govresearchgate.net The coefficients of variation for both intra-day and inter-day analyses are typically below 15%. researchgate.net